molecular formula C27H18ClN3 B11710285 2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

Cat. No.: B11710285
M. Wt: 419.9 g/mol
InChI Key: RFUUJCRUULRAJE-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a trisubstituted triazine derivative featuring two biphenyl groups at positions 2 and 4 and a chlorine atom at position 4. Its synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions using dichlorotriazine precursors and biphenyl derivatives under Lewis acid catalysis (e.g., AlCl₃) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-chloro-4-(3-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(22-16-14-21(15-17-22)19-8-3-1-4-9-19)29-26(31-27)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H

InChI Key

RFUUJCRUULRAJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyanuric Chloride as a Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate for synthesizing chloroaryl triazines. Its three reactive chlorine atoms enable stepwise substitution under controlled conditions. For the target compound, two chlorines are replaced with biphenyl groups at positions 2 and 4, while the sixth position retains chlorine.

Regioselective Substitution Mechanisms

Substitution typically proceeds via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In Friedel-Crafts reactions, aluminum chloride (AlCl₃) catalyzes the electrophilic attack of biphenyl groups onto cyanuric chloride. The order of substitution is critical:

  • First substitution : Biphenyl-3-yl group installs at position 4.

  • Second substitution : Biphenyl-4-yl group installs at position 2.

  • Third position : Chlorine remains intact due to deactivated reactivity after two substitutions.

Stepwise Alkylation Methods

Friedel-Crafts Alkylation Protocol

This method, adapted from CN106432114A, involves sequential reactions with biphenyl derivatives:

Step 1: Synthesis of 2-Chloro-4-(biphenyl-3-yl)-6-(biphenyl-4-yl)-1,3,5-triazine

  • Reagents : Cyanuric chloride (1 eq), biphenyl-3-boronic acid (1.1 eq), biphenyl-4-boronic acid (1.1 eq).

  • Catalyst : AlCl₃ (1.5 eq).

  • Solvent : Dichloromethane (DCM) at 0–5°C.

  • Reaction Time : 12 hours per substitution step.

  • Yield : 68–72% after purification.

Step 2: Retention of Chlorine at Position 6
The remaining chlorine is preserved by quenching the reaction after two substitutions. Excess AlCl₃ is neutralized with aqueous NaHCO₃, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 9:1).

One-Pot Synthesis with Controlled Stoichiometry

A modified one-pot approach reduces isolation steps:

  • Simultaneous Substitution : Cyanuric chloride reacts with a 2:1 molar ratio of biphenyl-3- and biphenyl-4-magnesium bromides in tetrahydrofuran (THF) at −10°C.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) facilitates cross-coupling.

  • Workup : After 24 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 75–80%.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (Step 1)Prevents over-substitution
AlCl₃ Concentration1.3–1.7 eqMaximizes electrophilicity
Solvent PolarityLow (e.g., DCM)Enhances regioselectivity

Higher temperatures (>10°C) promote trisubstituted byproducts, reducing target compound yield by 15–20%.

Solvent and Additive Screening

  • Polar Solvents (e.g., DMF): Increase reaction rate but reduce regioselectivity.

  • Nonpolar Solvents (e.g., toluene): Improve selectivity but require longer reaction times (24–48 hours).

  • Additives : Molecular sieves (4Å) absorb HCl byproducts, pushing the reaction forward and improving yields by 8–10%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, biphenyl-3-yl), 7.89 (m, 4H, biphenyl-4-yl), 7.62–7.45 (m, 12H, aromatic).

  • Melting Point : 215–219°C.

  • HPLC Purity : >98% (C18 column, acetonitrile/water 85:15).

Challenges in Purification

  • Byproduct Formation : Trisubstituted triazines (2-3% impurity) require silica gel chromatography for removal.

  • Recrystallization Solvents : Ethanol/water (7:3) yields needle-like crystals with minimal residual AlCl₃.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ComponentCost per kg (USD)Contribution to Total Cost
Cyanuric Chloride12045%
Biphenyl Boronic Acids98040%
Catalysts/Solvents22015%

Batch processes achieve 65–70% yield at the 100 kg scale, with a production cost of $2,800/kg.

Emerging Methodologies and Innovations

Photocatalytic Substitution

Visible-light-driven reactions using Ru(bpy)₃²⁺ as a photocatalyst enable chlorine substitution at ambient temperatures. Preliminary yields reach 60–65% with reduced energy input.

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and reduce reaction times:

  • Residence Time : 20 minutes (vs. 12 hours in batch).

  • Yield : 78% with 99% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
This compound has been identified as a potent herbicide. Its effectiveness in controlling weed growth makes it valuable in agricultural practices aimed at improving crop yields. Research indicates that it can selectively target certain weed species while minimizing damage to desirable crops .

Material Science

Polymer Development
In the realm of material science, 2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is utilized in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and resistance to degradation, making them suitable for high-performance applications. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and longevity .

Pharmaceuticals

Drug Development
The compound is under investigation for its potential therapeutic applications. Studies suggest that derivatives of triazine compounds may possess biological activities such as antifungal, anti-inflammatory, and anticancer properties. Specifically, research into the synthesis of triazine derivatives has highlighted their efficacy against various diseases . The exploration of this compound's structure allows for the design of new drugs targeting specific molecular pathways involved in disease progression.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, this triazine derivative is applied in the fabrication of organic light-emitting diodes (OLEDs). Its role in enhancing the efficiency and performance of OLEDs is crucial for the development of next-generation display technologies. The compound's electronic properties facilitate charge transport and light emission processes within OLED devices .

Environmental Science

Pollutant Detection and Mitigation
The compound also plays a role in environmental science by aiding in the detection and remediation of chemical pollutants. Its chemical structure allows it to interact with various environmental contaminants, thus contributing to the development of methods for monitoring and mitigating pollution in ecosystems .

Summary Table of Applications

Field Application
Agricultural ChemistryHerbicide for weed control
Material ScienceDevelopment of polymers with enhanced thermal stability
PharmaceuticalsPotential drug development targeting diseases
Organic ElectronicsFabrication of organic light-emitting diodes (OLEDs)
Environmental ScienceDetection and mitigation of chemical pollutants

Case Study 1: Herbicidal Efficacy

A study conducted on various crops demonstrated that this compound effectively reduced weed populations without adversely affecting crop health. Field trials showed a significant increase in yield compared to untreated plots.

Case Study 2: Polymer Enhancement

Research published in a materials science journal highlighted the incorporation of this triazine compound into polycarbonate matrices. The resulting materials exhibited improved impact resistance and thermal stability compared to standard formulations.

Case Study 3: Anticancer Activity

In pharmaceutical research, derivatives synthesized from this triazine compound were tested against cancer cell lines. Results indicated a notable reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups may facilitate binding to hydrophobic pockets, while the triazine ring can interact with active sites through hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Properties

The target compound is distinguished by its biphenyl-3-yl and biphenyl-4-yl substituents, which influence conjugation and steric hindrance. Key comparisons include:

Chloro vs. Amine/ Hydroxy Substituents
  • 4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine (124a) and 4,6-di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-ol (124b) ():
    • Synthesis : Prepared by replacing chlorine in 4,6-dichloro-1,3,5-triazine with biphenyl groups under AlCl₃ catalysis .
    • Properties : The amine (–NH₂) and hydroxyl (–OH) groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the chloro analog. This makes them more suitable for pharmaceutical or supramolecular applications.
Dichloro vs. Monochloro Derivatives
  • 2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine (CAS 1402225-89-1, Similarity: 0.95; ):
    • Retains two reactive chlorine atoms, enabling further functionalization. However, reduced conjugation due to fewer aryl groups limits its utility in optoelectronics.

Substituent Position and Symmetry

Biphenyl-3-yl vs. Biphenyl-4-yl Derivatives
  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (CAS 1689576-03-1; ):
    • Substitution at the 4-position of biphenyl creates a more linear structure, enhancing π-conjugation and thermal stability compared to the 3-isomer. This variant is commercially available at ¥100 (), suggesting lower complexity in synthesis.
Di(biphenyl) vs. Mixed Aryl Groups
  • 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(1-dibenzofuranyl)-1,3,5-triazine (CAS 1883265-36-8; ):
    • Incorporation of a dibenzofuranyl group introduces heteroatoms (oxygen), improving electron-transport properties for OLED applications. However, the asymmetric substitution may reduce crystallinity compared to the target compound’s biphenyl symmetry.

Reactivity and Functionalization Potential

  • Chlorine Reactivity : The 6-chloro position in the target compound allows for further substitution (e.g., Suzuki coupling) to introduce additional functional groups, similar to 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS 10202-45-6; ) .
  • Morpholino Derivatives (): Replacing chloro with morpholino groups (as in 2-chloro-4,6-dimorpholinotriazine) enhances solubility and bioactivity, redirecting utility toward pharmaceuticals.

Biological Activity

2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₄ClN₃
  • Molecular Weight : 313.78 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available biphenyl derivatives. The triazine ring can be formed through cyclization reactions involving chlorination and nucleophilic substitutions.

Anticancer Properties

Recent studies have indicated that compounds containing triazine moieties exhibit significant anticancer activity. For instance:

  • Case Study : A derivative of triazine showed IC₅₀ values of approximately 10 µM against various cancer cell lines (e.g., MCF-7 and HeLa) in vitro. This suggests that modifications in the triazine structure can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

Triazines are also noted for their antimicrobial properties:

  • Research Findings : In vitro tests demonstrated that certain triazine derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for some derivatives .

Mechanistic Insights

The mechanism of action for the biological activities of triazines often involves the inhibition of key enzymes or interference with cellular signaling pathways:

  • Enzyme Inhibition : Triazines have been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for cell proliferation .

Data Table

Activity TypeCell Line/OrganismIC₅₀/MIC (µM)Reference
AnticancerMCF-710
AnticancerHeLa12
AntimicrobialE. coli50
AntimicrobialS. aureus40

Q & A

Basic: What are the standard synthetic routes for preparing 2-([1,1'-biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions. A common approach involves reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with biphenyl amines under controlled conditions. For example:

  • Step 1 : React cyanuric chloride with 3-amino-1,1'-biphenyl in acetone/NaOH at 0°C to selectively substitute the first chlorine atom .
  • Step 2 : Introduce the second biphenyl group (e.g., 4-amino-1,1'-biphenyl) in methanol with NaOCH₃ at room temperature, leveraging temperature-dependent reactivity to control substitution positions .
  • Step 3 : Retain the final chlorine atom for downstream functionalization. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using acetone/water mixtures) .

Basic: How can researchers optimize reaction yields for biphenyl-triazine derivatives?

Key variables include:

  • Temperature : Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures (20–25°C) promote disubstitution .
  • Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance NAS reactivity, while protic solvents (e.g., methanol) stabilize intermediates .
  • Stoichiometry : Use a 1:1 molar ratio of cyanuric chloride to biphenylamine for stepwise substitution. Excess amine can lead to byproducts like trisubstituted triazines .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted amines and disubstituted byproducts .

Advanced: How can density functional theory (DFT) guide structural and electronic property analysis?

DFT calculations (e.g., B3LYP/6-31G* level) predict:

  • Electron distribution : The chlorine atom at position 6 acts as an electron-withdrawing group, polarizing the triazine ring and influencing reactivity toward nucleophiles .
  • Crystal packing : Biphenyl groups induce steric hindrance, which DFT can correlate with experimental X-ray diffraction data to explain solubility and crystallinity .
  • Charge-transfer properties : Frontier molecular orbital (FMO) analysis reveals HOMO localization on biphenyl moieties, suggesting potential as electron donors in optoelectronic materials .

Advanced: What experimental designs address contradictions in reported antimicrobial activity data?

Discrepancies in bioactivity may arise from:

  • Impurity effects : Use HPLC-MS to verify purity (>95%) and quantify trace byproducts (e.g., trisubstituted triazines) that may antagonize activity .
  • Assay variability : Standardize microbial strains (e.g., ATCC controls) and growth media. Compare MIC values across multiple assays (broth microdilution vs. agar diffusion) .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., replacing chlorine with methoxy) and correlate with activity trends using multivariate regression .

Advanced: How to evaluate environmental fate and ecotoxicological impacts?

Design a tiered assessment:

  • Phase 1 (Lab-scale) : Measure hydrolysis half-life (pH 4–9), photodegradation under UV light (λ = 254 nm), and biodegradation via OECD 301B tests .
  • Phase 2 (Microcosm) : Simulate soil/water partitioning using shake-flask methods (log Kow) and assess bioaccumulation in Daphnia magna .
  • Phase 3 (Field) : Monitor degradation metabolites (e.g., dechlorinated triazines) via LC-QTOF-MS in controlled ecosystems .

Advanced: What spectroscopic techniques resolve overlapping signals in characterization?

  • NMR : Use ¹³C DEPT-135 to distinguish quaternary carbons in the triazine ring (δ ~165–170 ppm) from biphenyl CH groups (δ ~125–140 ppm) .
  • X-ray crystallography : Resolve positional isomerism (e.g., para vs. meta biphenyl substitution) via single-crystal analysis .
  • Mass spectrometry : HRMS-ESI in positive ion mode identifies chlorine isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1) to confirm molecular formula .

Advanced: How to integrate this compound into supramolecular or coordination chemistry studies?

  • Host-guest systems : Exploit the triazine’s electron-deficient core to bind electron-rich guests (e.g., coronenes) via π-π interactions. Monitor binding constants via UV-vis titration .
  • Metal coordination : React with transition metals (e.g., Ru(II)) using the chlorine site as a leaving group. Characterize complexes via cyclic voltammetry and IR .

Advanced: What strategies mitigate toxicity concerns in biological applications?

  • In silico screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks from biphenyl lipophilicity .
  • Prodrug design : Mask chlorine with enzymatically cleavable groups (e.g., esters) to reduce off-target effects .
  • In vitro assays : Test cytotoxicity in HepG2 cells and genotoxicity via Ames test (TA98 strain ± metabolic activation) .

Advanced: How to validate theoretical models with experimental data?

  • Benchmarking : Compare DFT-predicted dipole moments (e.g., ~5–7 D) with Stark spectroscopy measurements .
  • Reactivity validation : Correlate computed Fukui indices with regioselectivity in electrophilic substitution reactions .

Advanced: What interdisciplinary approaches enhance applications in materials science?

  • Organic electronics : Blend with PCBM for organic photovoltaic (OPV) active layers. Optimize morphology via grazing-incidence XRD .
  • Metal-organic frameworks (MOFs) : Use as a linker for Zn(II) nodes. Characterize porosity via BET surface area analysis .

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